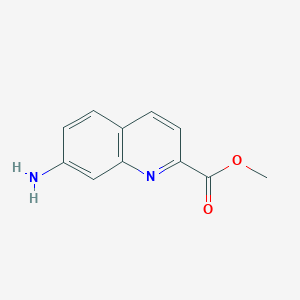

Methyl 7-aminoquinoline-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

methyl 7-aminoquinoline-2-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-5-3-7-2-4-8(12)6-10(7)13-9/h2-6H,12H2,1H3 |

InChI Key |

YSMMDYZIGUFFRX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC(=C2)N)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 7 Aminoquinoline 2 Carboxylate

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions that are now considered classical methods. These strategies typically involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl compounds.

Classical Methods:

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene), producing the parent quinoline or its substituted derivatives.

Doebner-von Miller Reaction: An extension of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.

Combes Quinoline Synthesis: This method utilizes the reaction of anilines with β-diketones in the presence of an acid catalyst.

Conrad-Limpach Synthesis: This approach involves the reaction of anilines with β-ketoesters, which can yield either 2- or 4-quinolinones depending on the reaction conditions.

Pfitzinger Reaction: This reaction employs isatin and a carbonyl compound containing an α-methylene group to produce quinoline-4-carboxylic acids.

These classical methods, while foundational, often require harsh reaction conditions, such as high temperatures and strong acids, which can limit their applicability for the synthesis of highly functionalized or sensitive quinoline derivatives.

Contemporary Methods:

Modern synthetic chemistry has introduced a variety of more sophisticated and milder methods for quinoline synthesis. These contemporary approaches often employ transition-metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance. Palladium-catalyzed coupling reactions, for instance, have become a powerful tool for constructing the quinoline scaffold from appropriately substituted precursors. Furthermore, the development of domino or tandem reactions, where multiple bond-forming events occur in a single pot, represents a significant advancement in the efficient synthesis of complex quinolines.

Detailed Analysis of Friedländer Reaction Protocols for Methyl 7-aminoquinoline-2-carboxylate Synthesis

The Friedländer synthesis is one of the most direct and versatile methods for preparing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester, typically under acid or base catalysis. For the specific synthesis of this compound, this reaction is particularly well-suited.

The successful Friedländer synthesis of this compound hinges on the availability of two key precursors: a 2-aminobenzaldehyde (B1207257) derivative bearing a protected or unprotected amino group at the 4-position, and a methyl ester with a reactive α-methylene group.

2-Aminoaryl Aldehyde Precursor: A suitable starting material for the aniline-derived portion is 2-amino-4-nitrobenzaldehyde or a related compound where the 4-amino group is protected. The nitro group can be reduced to an amino group at a later stage. An alternative precursor could be 2-amino-4-cyanobenzaldehyde . The preparation of these precursors often involves multi-step synthetic sequences starting from commercially available substituted nitrobenzenes or anilines. For instance, the formylation of an aniline derivative is a common strategy to introduce the required aldehyde functionality.

α-Methylene Ester Precursor: The ideal reactant to form the 2-carboxylate moiety is methyl pyruvate (B1213749) . The ketone carbonyl of methyl pyruvate reacts with the 2-amino group of the benzaldehyde derivative, and the adjacent methyl group provides the necessary α-methylene component for cyclization.

A plausible synthetic route would involve the reaction of a 2-amino-4-substituted benzaldehyde with methyl pyruvate. If starting with 2-amino-4-nitrobenzaldehyde, the resulting nitro-substituted quinoline ester would then undergo a reduction step to yield the final this compound.

The Friedländer reaction can be catalyzed by both acids and bases, and the choice of catalyst can significantly impact the reaction's efficiency and yield.

Acid Catalysis: Common acid catalysts include Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids. These catalysts activate the carbonyl group of the 2-aminoaryl aldehyde, facilitating the initial condensation with the α-methylene compound.

Base Catalysis: Base-catalyzed Friedländer reactions often employ bases such as sodium hydroxide (B78521), potassium hydroxide, or organic bases like piperidine. The base promotes the formation of an enolate from the α-methylene compound, which then attacks the carbonyl group of the 2-aminoaryl aldehyde.

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Temperature: The reaction is typically carried out at elevated temperatures, often under reflux conditions, to drive the cyclization and dehydration steps to completion.

Solvent: The choice of solvent depends on the specific catalyst and reactants used. Alcohols, such as ethanol, are common solvents for both acid- and base-catalyzed reactions.

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the efficiency of the catalytic system.

Recent advancements have also explored the use of heterogeneous catalysts and microwave-assisted synthesis to improve reaction rates and simplify product purification.

Table 1: Illustrative Catalytic Systems for Friedländer Quinoline Synthesis

| Catalyst Type | Examples | Typical Conditions |

|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH), HCl | Reflux in ethanol |

| Lewis Acid | Zinc chloride (ZnCl₂), Tin(IV) chloride (SnCl₄) | Varies, often in organic solvents |

| Base | Potassium hydroxide (KOH), Piperidine | Reflux in ethanol |

The mechanism of the Friedländer reaction is generally understood to proceed through a sequence of condensation, cyclization, and dehydration steps. Two primary mechanistic pathways are proposed, depending on whether the initial step is an aldol-type condensation or the formation of a Schiff base.

Aldol (B89426) Condensation Pathway: In this pathway, the enolate of methyl pyruvate (formed under basic conditions) or the enol (formed under acidic conditions) attacks the carbonyl group of the 2-amino-4-substituted benzaldehyde. This is followed by an intramolecular cyclization where the amino group attacks the ketone carbonyl of the pyruvate moiety. Subsequent dehydration leads to the formation of the quinoline ring.

Schiff Base Pathway: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the 2-amino group of the benzaldehyde derivative and the ketone carbonyl of methyl pyruvate. This is followed by an intramolecular aldol-type reaction, where the enolate of the methyl group attacks the aldehyde carbonyl. The final step is dehydration to yield the aromatic quinoline system.

The predominant pathway can be influenced by the specific reactants, catalysts, and reaction conditions employed. For the synthesis of this compound, both pathways are plausible.

In recent years, there has been a significant push to develop more environmentally benign synthetic methods, and the synthesis of quinolines is no exception. Applying green chemistry principles to the synthesis of this compound can involve several strategies:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. The Friedländer reaction generally has good atom economy, as the main byproduct is water.

Energy Efficiency: The use of microwave irradiation or other energy-efficient heating methods can reduce reaction times and energy consumption compared to conventional heating.

Solvent-Free Conditions: In some cases, the Friedländer reaction can be carried out under solvent-free conditions, further reducing waste and simplifying purification.

Table 2: Green Chemistry Approaches in Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis |

|---|---|

| Safer Solvents | Use of water, ethanol, or ionic liquids |

| Catalysis | Employing reusable solid acid or nanocatalysts |

| Atom Economy | Friedländer reaction inherently has good atom economy |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times |

Alternative Synthetic Routes to this compound and Analogues

While the Friedländer synthesis is a powerful tool, other synthetic strategies can also be envisioned for the preparation of this compound and its analogues.

Doebner-von Miller Reaction: A variation of this reaction could potentially be adapted. For instance, the reaction of 3-aminoaniline with an appropriate α,β-unsaturated carbonyl compound derived from methyl pyruvate could, in principle, lead to the desired substitution pattern, although regioselectivity could be a challenge.

Gould-Jacobs Reaction: This method typically yields 4-hydroxyquinolines. However, a multi-step sequence involving the reaction of 3-aminoaniline with a suitable diethyl ethoxymethylenemalonate derivative, followed by cyclization, chlorination, and subsequent functional group manipulations, could provide a route to the target molecule.

Modern Cross-Coupling Strategies: A contemporary approach might involve the construction of the quinoline core with a handle for late-stage functionalization. For example, a 7-halo-quinoline-2-carboxylate could be synthesized, followed by a palladium-catalyzed amination reaction (e.g., Buchwald-Hartwig amination) to introduce the 7-amino group. This approach offers flexibility for creating a variety of 7-substituted analogues.

From 7-Aminoquinoline-2-carboxylic Acid: If 7-aminoquinoline-2-carboxylic acid is available, a straightforward esterification reaction with methanol under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst) would yield the desired methyl ester.

These alternative routes, while potentially more complex than a direct Friedländer synthesis, offer valuable flexibility in terms of precursor availability and the potential for analogue synthesis.

Yield Optimization and Scalability Studies in Synthetic Pathways

The efficient synthesis of this compound on a laboratory scale is a crucial first step, but for practical applications, the optimization of reaction yields and the scalability of the synthetic pathway are paramount. Yield optimization focuses on maximizing the conversion of starting materials to the desired product by systematically adjusting reaction parameters. Scalability studies, in turn, assess the feasibility of transitioning the optimized process from small-scale laboratory batches to larger-scale industrial production without significant loss of yield or purity.

Research into the synthesis of related aminoquinoline structures highlights several key parameters that are typically investigated for yield optimization. These include the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, in multi-step syntheses involving cyclization reactions to form the quinoline core, the concentration of reactants and the efficiency of the catalyst can dramatically influence the outcome.

A hypothetical optimization study for a key cyclization step in the synthesis of a 7-aminoquinoline (B1265446) precursor might involve the systematic variation of these parameters. The goal is to identify a set of conditions that provides the highest possible yield of the desired isomer with minimal formation of byproducts.

Table 1: Hypothetical Yield Optimization for a Key Cyclization Step

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | H2SO4 | Ethanol | 80 | 12 | 45 |

| 2 | PPA | None | 120 | 6 | 65 |

| 3 | PPA | None | 140 | 4 | 78 |

| 4 | FeCl3 | Toluene | 110 | 8 | 72 |

| 5 | PPA | None | 140 | 2 | 75 |

When considering scalability, new challenges emerge. Reactions that are manageable in the lab, such as those requiring rapid heating or cooling, can become difficult to control in large reactors. Exothermic reactions, in particular, require careful thermal management to prevent runaway reactions. Furthermore, the cost and availability of reagents and solvents become critical factors. A scalable process prioritizes the use of inexpensive, readily available, and less hazardous materials. For the production of substituted aminoquinolines, strategies have been developed that focus on converting multi-step, low-yield batch processes into more efficient, high-yield procedures suitable for large-scale manufacturing researchgate.net. This often involves minimizing the number of synthetic steps and avoiding costly purification techniques like column chromatography in favor of crystallization.

Stereochemical Control and Regioselectivity in this compound Synthesis

The synthesis of specifically substituted aromatic heterocycles like this compound presents distinct challenges related to controlling the molecular architecture. These challenges are primarily centered on regioselectivity, with stereochemical control being a secondary consideration depending on the specific synthetic route chosen.

Stereochemical Control

The final structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical control is not a factor in the final product itself. However, if the synthetic pathway involves chiral intermediates or catalysts to construct the quinoline ring or its precursors, then controlling the stereochemistry of those intermediates would be essential. For example, if a chiral auxiliary were used to guide the formation of a substituted intermediate, it would later be removed to yield the achiral final product. In most classical syntheses of simple quinolines, this is not a common approach.

Regioselectivity

Regioselectivity is the critical challenge in the synthesis of this compound. It refers to the control of placing the amino group at the C-7 position and the methyl carboxylate group at the C-2 position of the quinoline ring, to the exclusion of other possible isomers (e.g., 5-amino or 6-amino derivatives). The regiochemical outcome is almost entirely determined by the choice of starting materials and the specific named reaction used to construct the bicyclic quinoline system.

The Combes and Friedländer syntheses are two classical methods where regioselectivity is paramount. For instance, a catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines has been reported, which achieves high selectivity through the careful design of the reactants nih.govnih.gov. The reaction between m-phenylenediamine (B132917) (a 1,3-disubstituted benzene (B151609) ring) and a trifluoromethyl-substituted 1,3-diketone proceeds through a nucleophilic addition followed by a condensation reaction. The electronics of the diketone and the positions of the amino groups on the starting aniline direct the cyclization to selectively form the 7-aminoquinoline product nih.gov.

The choice of aniline precursor is fundamental to achieving the desired 7-amino substitution pattern. Using a meta-substituted aniline is a common strategy to direct cyclization to the 5- or 7-positions. The specific conditions can then favor one over the other.

Table 2: Regiochemical Outcome Based on Aniline Precursor in Quinoline Synthesis

| Aniline Precursor | Reactant | Typical Reaction | Primary Regiochemical Product(s) |

|---|---|---|---|

| Aniline | β-ketoester | Combes Synthesis | 2,4-disubstituted quinoline |

| m-Phenylenediamine | 1,3-diketone | Friedländer Condensation | 7-aminoquinoline (major), 5-aminoquinoline (minor) |

| p-Nitroaniline | Glycerol | Skraup Synthesis | 6-nitroquinoline |

| o-Aminobenzaldehyde | Methyl pyruvate | Friedländer Condensation | Quinoline-2-carboxylate |

As shown in the table, starting with o-aminobenzaldehyde and an appropriate ketone (like methyl pyruvate) in a Friedländer condensation would correctly place the carboxylate group at the C-2 position. To synthesize the target molecule, a strategy would involve using a suitably protected m-phenylenediamine derivative in a reaction designed to form the 7-amino pattern, followed by steps to install and reveal the C-2 carboxylate group. The high degree of regioselectivity in such reactions is often driven by the electronic properties and steric hindrance of the substituents on the starting materials nih.gov.

Chemical Reactivity and Transformation Studies of Methyl 7 Aminoquinoline 2 Carboxylate

Reactivity at the Amino Functionality (C-7)

The primary aromatic amino group at the C-7 position is a versatile handle for a wide range of chemical modifications, including diazotization, acylation, alkylation, arylation, and condensation reactions.

The conversion of the primary aromatic amine of Methyl 7-aminoquinoline-2-carboxylate into a diazonium salt is a pivotal first step for introducing a variety of other functional groups. lkouniv.ac.inunacademy.com This process, known as diazotization, typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). lkouniv.ac.inmasterorganicchemistry.com The resulting aryl diazonium salt is highly reactive due to the presence of an excellent leaving group, dinitrogen gas (N₂), enabling its displacement by a wide range of nucleophiles. masterorganicchemistry.com

The diazonium intermediate derived from this compound can be readily converted into its corresponding 7-hydroxy derivative. This transformation is typically achieved by heating the aqueous solution of the diazonium salt. masterorganicchemistry.com The diazonium group is displaced by a hydroxyl group from the water, releasing nitrogen gas and forming Methyl 7-hydroxyquinoline-2-carboxylate.

The introduction of a thiol (-SH) group can be accomplished by treating the diazonium salt with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis of the resulting xanthate ester intermediate. lkouniv.ac.in This provides a pathway to Methyl 7-mercaptoquinoline-2-carboxylate.

| Starting Material | Reagents | Product | Transformation |

| This compound | 1. NaNO₂, HCl, 0-5°C2. H₂O, Heat | Methyl 7-hydroxyquinoline-2-carboxylate | Hydroxylation |

| This compound | 1. NaNO₂, HCl, 0-5°C2. KSCSOEt3. H₂O/H⁺ | Methyl 7-mercaptoquinoline-2-carboxylate | Thiolation |

The replacement of the diazonium group with halogens is a well-established and synthetically useful transformation. The Sandmeyer reaction is employed for the introduction of chloro and bromo substituents. wikipedia.org This reaction involves treating the diazonium salt with the corresponding copper(I) halide (CuCl or CuBr). masterorganicchemistry.com The copper(I) salt acts as a catalyst in this radical-nucleophilic aromatic substitution. wikipedia.org

Fluorination of the quinoline (B57606) ring at the C-7 position is achieved through the Balz-Schiemann reaction. lkouniv.ac.inunacademy.com In this procedure, the diazonium salt is first treated with fluoroboric acid (HBF₄) to precipitate the relatively stable diazonium tetrafluoroborate salt. Gentle heating of this isolated salt then leads to the decomposition, yielding the aryl fluoride, nitrogen gas, and boron trifluoride. masterorganicchemistry.com For the introduction of iodine, the diazonium salt solution is simply warmed with an aqueous solution of potassium iodide (KI). lkouniv.ac.in

| Starting Material | Reagents | Product | Reaction Name |

| This compound | 1. NaNO₂, HCl2. CuCl | Methyl 7-chloroquinoline-2-carboxylate | Sandmeyer Reaction |

| This compound | 1. NaNO₂, HCl2. CuBr | Methyl 7-bromoquinoline-2-carboxylate | Sandmeyer Reaction |

| This compound | 1. NaNO₂, HBF₄2. Heat | Methyl 7-fluoroquinoline-2-carboxylate | Balz-Schiemann Reaction |

| This compound | 1. NaNO₂, HCl2. KI, Heat | Methyl 7-iodoquinoline-2-carboxylate | Iodination |

The nucleophilic nature of the C-7 amino group allows for the formation of new carbon-nitrogen bonds through various substitution reactions.

Acylation: The amino group readily undergoes acylation with reagents such as acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amide derivatives. For example, reaction with acetyl chloride would yield Methyl 7-acetamidoquinoline-2-carboxylate.

Alkylation: N-alkylation of the amino group introduces alkyl substituents. nih.gov This can be achieved using alkyl halides, although care must be taken to control the degree of alkylation, as overalkylation to secondary and tertiary amines can occur. nih.gov Reductive amination with aldehydes or ketones provides an alternative route to mono-alkylated products.

Arylation: The formation of a C-N bond between the amino group and an aryl group is efficiently accomplished via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. ias.ac.inwikipedia.org This reaction couples the aminoquinoline with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst, a suitable phosphine ligand (like X-Phos or BINAP), and a base (such as sodium tert-butoxide) to yield N-aryl derivatives, for instance, Methyl 7-(phenylamino)quinoline-2-carboxylate. ias.ac.inwikipedia.orgbeilstein-journals.org

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds. nih.gov Specifically, reaction with aldehydes or ketones under dehydrating conditions results in the formation of an imine, commonly known as a Schiff base. bepls.comajrconline.org For example, condensing the parent amine with benzaldehyde would yield Methyl 7-((benzylidene)amino)quinoline-2-carboxylate. These Schiff bases are versatile intermediates in their own right and are often used as ligands in coordination chemistry. bepls.comgoogle.com

| Reagents | Product Type | Reaction Type |

| Aldehyde (R-CHO) or Ketone (R-CO-R') | Schiff Base / Imine | Condensation |

| Acyl Halide (R-COCl) or Anhydride | Amide | Acylation |

| Alkyl Halide (R-X) | N-Alkyl Amine | Alkylation |

| Aryl Halide (Ar-X), Pd-catalyst, Ligand, Base | N-Aryl Amine | Buchwald-Hartwig Arylation |

Diazotization Reactions and Subsequent Transformations[1],

Reactivity at the Ester Functionality (C-2)

The methyl ester group at the C-2 position is another key site for chemical modification, primarily through nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 7-aminoquinoline-2-carboxylic acid, under either acidic or basic conditions. mdpi.com Saponification using an aqueous base like sodium hydroxide (B78521), followed by acidic workup, is a common method. google.com

Amidation (Aminolysis): The ester can be converted directly into an amide by heating with an amine (aminolysis). This reaction often requires high temperatures or catalysis. A more common two-step approach involves first hydrolyzing the ester to the carboxylic acid, which is then activated (e.g., converted to an acyl chloride with thionyl chloride) and reacted with a primary or secondary amine to form the desired amide derivative. researchgate.net

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would transform this compound into (7-aminoquinolin-2-yl)methanol.

Grignard Reaction: Reaction with organometallic reagents such as Grignard reagents (R-MgBr) can convert the ester into a tertiary alcohol, with the addition of two equivalents of the organometallic nucleophile.

Hydrolysis of the Ester Group to Carboxylic Acid

Transesterification Reactions

Transesterification offers a pathway to modify the ester group of this compound, allowing for the introduction of different alkyl or aryl groups. This process can be catalyzed by either acids or bases. masterorganicchemistry.com Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating attack by an alcohol. masterorganicchemistry.com In a basic environment, an alkoxide nucleophile directly attacks the carbonyl carbon. masterorganicchemistry.com The reaction is typically driven to completion by using a large excess of the reactant alcohol. For instance, reacting this compound with ethanol in the presence of an acid or base catalyst would yield Ethyl 7-aminoquinoline-2-carboxylate.

Reduction of the Ester to Alcohol and Amidation

The ester functionality of this compound can be reduced to a primary alcohol, (7-aminoquinolin-2-yl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally required for this transformation, as milder reagents such as sodium borohydride (NaBH₄) are typically ineffective in reducing esters. masterorganicchemistry.comquora.comyoutube.comchemistrysteps.comyoutube.com The reaction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide leaving group and a subsequent second hydride addition to the intermediate aldehyde. chemistrysteps.com

Amidation of this compound provides a direct route to various amide derivatives. This can be achieved by heating the ester with an amine. However, a more common and efficient method involves a two-step process where the ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a suitable coupling agent. nih.govorganic-chemistry.orgresearchgate.netnih.govsemanticscholar.org Alternatively, direct amidation of the ester can be facilitated, sometimes under pressure and at elevated temperatures.

Reactivity of the Quinoline Core

The quinoline ring system in this compound is a bicyclic heteroaromatic structure, and its reactivity is influenced by the presence of both the electron-donating amino group and the electron-withdrawing ester group.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

In electrophilic aromatic substitution reactions, the electron-donating amino group at the 7-position is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it, which are the 6- and 8-positions. Conversely, the pyridine (B92270) ring of the quinoline is generally deactivated towards electrophilic attack. reddit.com Therefore, electrophilic substitution on 7-aminoquinoline (B1265446) is expected to occur preferentially on the benzene (B151609) ring at positions 5, 6, and 8. nih.govguidechem.comacs.orguni.lunih.gov The presence of the deactivating carboxylate group at the 2-position further disfavors substitution on the pyridine ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org

Nucleophilic Aromatic Substitution Reactions on the Quinoline Ring

The pyridine ring of the quinoline nucleus is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the 2- and 4-positions. However, for a nucleophilic aromatic substitution to occur, a good leaving group, such as a halide, must be present at these positions. In the case of this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely. If a suitable leaving group were introduced, for instance at the 4-position, the molecule would become a substrate for such reactions. nih.govoup.comyoutube.com

Metal-Catalyzed Coupling Reactions on the Quinoline Scaffold

Derivatization and Functionalization Strategies Utilizing Methyl 7 Aminoquinoline 2 Carboxylate

Synthesis of Substituted Quinolines and Quinoline (B57606) Derivatives

The quinoline ring system is a privileged scaffold in drug discovery. Starting from methyl 7-aminoquinoline-2-carboxylate, further substitution on the quinoline core can be achieved, particularly through modern cross-coupling and C-H activation reactions. Palladium-catalyzed reactions have proven especially effective for this purpose.

Research has demonstrated that the 7-amino group can direct C-H activation at the C8-position of the quinoline ring. nih.govresearchgate.net This allows for the direct introduction of aryl groups at this position, a transformation that is otherwise challenging. The selectivity between N-arylation of the amino group and C8-arylation can be controlled by the choice of palladium catalyst and phosphine ligand. For instance, using a palladium(II) catalyst in combination with specific ligands can favor the C-H activation pathway. nih.govresearchgate.net

A plausible catalytic cycle for the Pd(II)-catalyzed C8-H activation involves the coordination of the quinoline to the palladium center, followed by an electrophilic aromatic substitution-type C-H activation step. nih.gov The resulting palladacycle can then undergo oxidative addition with an aryl halide, followed by reductive elimination to yield the C8-arylated product and regenerate the active catalyst. nih.gov

Beyond C-H activation, traditional cross-coupling reactions can be envisioned for appropriately modified precursors. For example, if the amino group were converted to a halide or triflate, Suzuki, Ullmann, and Negishi coupling reactions could be employed to introduce biaryl, diaryl ether, and alkylaryl substituents at the 7-position. nih.gov These reactions significantly expand the diversity of accessible quinoline derivatives.

Table 1: Palladium-Catalyzed C-H Arylation of Aminoquinoline Scaffolds This table is based on analogous reactions with similar 7-aminoquinoline (B1265446) derivatives. nih.govresearchgate.net

| Palladium Source | Phosphine Ligand | Base | Product Type | Yield (%) |

| Pd(OAc)₂ | Xantphos | t-BuOK | 7-N-Arylation | High |

| PdCl₂(dppf) | - | t-BuOK | 8-C-H Arylation | High |

| Pd(OAc)₂ | DtBPF | t-BuOK | 8-C-H Arylation | High |

Formation of Nitrogen-Containing Heterocyclic Systems from this compound

The presence of the amino group on the quinoline ring makes this compound an excellent precursor for the synthesis of fused, polycyclic heterocyclic systems. The amino group can act as a nucleophile or be transformed into other reactive functionalities to facilitate cyclization reactions, leading to the formation of new rings fused to the quinoline core.

One common strategy involves the condensation of the amino group with bifunctional reagents. For example, reaction with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds can lead to the formation of new six-membered rings. Following principles from the synthesis of other fused heterocycles like triazinoquinazolinones, the 7-amino group could first react with a suitable reagent to form an intermediate, which then undergoes intramolecular cyclization. nih.gov

Another powerful method involves converting the amino group into an azide. The resulting 7-azidoquinoline derivative can undergo thermal or photochemical cyclization. nih.gov This process, often involving a nitrene intermediate, can be used to form new nitrogen-containing rings by reacting with adjacent C-H bonds or other functional groups within the molecule, leading to complex hetero-fused systems. nih.gov Such strategies have been successfully applied in the synthesis of polycyclic hetero-fused 7-deazapurines. nih.gov

Development of Phosphonate-Containing Derivatives from this compound

The introduction of a phosphonate group can significantly alter the biological properties of a molecule. The amino group of this compound provides a convenient handle for the synthesis of phosphonate-containing derivatives, particularly phosphonamidates.

A classical approach to forming a phosphonamidate bond involves the reaction of an amine with a phosphonyl chloride. nih.gov This can be achieved by first preparing a dialkyl phosphonyl chloride from the corresponding dialkyl phosphonate and a chlorinating agent. The resulting activated phosphorus species then readily reacts with the nucleophilic 7-amino group of the quinoline derivative to form the stable P-N bond of the phosphonamidate. nih.govresearchgate.net

Reaction Scheme: General Synthesis of Phosphonamidates from an Amine

Activation of Phosphonate: (RO)₂P(O)H + Chlorinating Agent → (RO)₂P(O)Cl

Coupling with Amine: (RO)₂P(O)Cl + H₂N-Quinoline → (RO)₂P(O)NH-Quinoline + HCl

This methodology allows for the introduction of a variety of phosphonate ester groups by simply changing the starting dialkyl phosphonate, providing access to a library of phosphonamidate derivatives for biological screening.

Generation of Complex Polycyclic Architectures

Building upon the quinoline scaffold of this compound to create larger, more complex polycyclic architectures is a key strategy in synthetic chemistry. This can be achieved through intramolecular cyclization reactions or multi-component reactions that construct multiple rings in a single operation.

Intramolecular C-H arylation, as mentioned previously, is a powerful tool. If a suitable aryl or heteroaryl group is first attached to the 7-amino group (via N-arylation), a subsequent intramolecular palladium-catalyzed C-H activation could forge a new C-C bond between this appended group and the C8-position of the quinoline, creating a fused polycyclic system.

Furthermore, the amino group can participate in cascade reactions. For instance, it can act as the initial nucleophile in a multi-component reaction, where several simple starting materials combine to form a complex product. Strategies used in diversity-oriented synthesis, which often employ aminoazoles to generate a wide range of fused heterocycles, can be adapted for this purpose. frontiersin.org By reacting this compound with different combinations of aldehydes, ketones, or other electrophiles, a variety of complex polycyclic structures can be generated. frontiersin.org

Exploration of Novel Functional Group Introductions and Modifications

The inherent reactivity of the amino and methyl ester groups in this compound allows for a wide range of functional group modifications.

Modifications of the Amino Group: The 7-amino group can be readily acylated using acid chlorides or anhydrides to form amides, or alkylated to form secondary or tertiary amines. libretexts.org As discussed in Section 4.1, it can also undergo N-arylation via Buchwald-Hartwig cross-coupling reactions. nih.govresearchgate.net These modifications are fundamental for tuning the electronic and steric properties of the molecule.

Modifications of the Methyl Ester Group: The methyl ester at the 2-position is susceptible to nucleophilic attack. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled with various amines to form a diverse library of amides. youtube.comresearchgate.netkhanacademy.org Common coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP) are effective for this transformation, even with electron-deficient amines. nih.gov

Table 2: Common Amide Coupling Reagents for Carboxylic Acids nih.gov

| Coupling Reagent | Additive(s) | Base | Typical Solvent |

| EDC | HOBt, DMAP | DIPEA | Acetonitrile |

| HATU | - | DIPEA | DMF |

| DCC | DMAP | - | Dichloromethane |

| BOP-Cl | Et₃N | - | Dichloromethane |

These derivatization strategies highlight the utility of this compound as a versatile building block, enabling access to a broad chemical space of novel quinoline-based compounds.

Role of Methyl 7 Aminoquinoline 2 Carboxylate As a Building Block and Synthetic Intermediate

Precursor in the Construction of Advanced Organic Scaffolds

The unique arrangement of the amino and carboxylate groups on the quinoline (B57606) framework of Methyl 7-aminoquinoline-2-carboxylate allows it to serve as a foundational element for the synthesis of more complex, advanced organic scaffolds. The differential reactivity of the nucleophilic 7-amino group and the electrophilic 2-carboxylate group enables chemists to perform sequential and selective modifications, thereby building molecular complexity in a controlled manner.

The 7-amino group can readily undergo a variety of transformations, including acylation, alkylation, arylation, and sulfonylation, to introduce diverse substituents. It can also serve as a key nucleophile in cyclization reactions to form fused heterocyclic systems. For instance, reaction with appropriate bifunctional electrophiles can lead to the formation of novel polycyclic scaffolds incorporating the quinoline nucleus.

Simultaneously, the methyl carboxylate group at the 2-position provides a handle for another set of transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides and esters, respectively. The ester can also be reduced to a primary alcohol or converted into other functional groups, further expanding the synthetic possibilities. This dual reactivity is instrumental in its role as a precursor for elaborate molecular designs.

Table 1: Representative Transformations for Scaffold Elaboration This table illustrates potential transformations based on the known reactivity of amino and carboxylate functionalities on quinoline rings.

| Functional Group | Reaction Type | Reagent/Condition | Resulting Moiety |

|---|---|---|---|

| 7-Amino Group | Acylation | Acetyl Chloride, Pyridine (B92270) | 7-Acetamidoquinoline |

| 7-Amino Group | Sulfonylation | Tosyl Chloride, Base | 7-Sulfonamidoquinoline |

| 7-Amino Group | Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst, Ligand, Base | 7-(Arylamino)quinoline |

| 2-Carboxylate Group | Amidation | Amine, Coupling Agent (e.g., HATU) | Quinoline-2-carboxamide |

| 2-Carboxylate Group | Reduction | LiAlH₄ | (Quinolin-2-yl)methanol |

| 2-Carboxylate Group | Hydrolysis | NaOH, H₂O/MeOH | Quinoline-2-carboxylic acid |

Utility in Multicomponent Reactions and Tandem Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The bifunctional nature of this compound makes it a prime candidate for participation in such reactions.

The 7-amino group can act as the amine component in well-known MCRs. For example, in the Ugi four-component reaction, an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide react to form a dipeptide-like scaffold. The use of this compound in a Ugi reaction would directly incorporate the quinoline core into a complex, peptide-mimetic structure, offering a rapid route to libraries of compounds with potential biological activity. Several studies have demonstrated the successful use of other aminoquinolines in Ugi reactions to generate novel antimalarial agents. bohrium.com

Tandem processes, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, can also leverage the reactivity of this building block. A reaction could be designed where the amino group participates in an initial transformation, which then sets the stage for a subsequent reaction involving the carboxylate group, or vice-versa. This approach streamlines synthesis and reduces waste, aligning with the principles of green chemistry.

Strategic Intermediate in Total Synthesis Efforts

The quinoline ring system is a core component of numerous natural products, many of which exhibit significant biological activity. While the direct application of this compound in a completed total synthesis is not prominently documented in the literature, its structure makes it a highly valuable hypothetical intermediate.

In a retrosynthetic analysis of a complex natural product containing a functionalized 7-aminoquinoline (B1265446) moiety, this compound could serve as an advanced intermediate, simplifying the synthetic route. Its pre-installed functional groups at the C2 and C7 positions would reduce the number of steps required for functional group installation and manipulation on the quinoline core, which can often be challenging due to regioselectivity issues. The ability to modify both the amino and carboxylate groups would allow for the late-stage introduction of key structural features, a common strategy in modern total synthesis.

Application in Divergent Synthetic Pathways to Chemically Diverse Libraries

Divergent synthesis is a powerful strategy for generating libraries of structurally related compounds for chemical biology and drug discovery. This approach involves treating a common intermediate with a variety of reagents to produce a diverse set of final products. The orthogonal reactivity of the amino and ester functional groups in this compound makes it an excellent substrate for divergent synthesis. organic-chemistry.orgnih.govorganic-chemistry.org

From this single precursor, two distinct families of compounds can be generated. In one branch, the 7-amino group can be reacted with a library of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) while the 2-carboxylate remains unchanged. In a parallel branch, the 2-carboxylate can be converted into a library of amides or esters by reacting it with various amines or alcohols, leaving the 7-amino group untouched or protected. Furthermore, a two-dimensional library can be constructed by first modifying one group and then diversifying the second, leading to an exponential increase in the number of unique compounds. This divergent approach allows for the efficient exploration of the chemical space around the 7-aminoquinoline-2-carboxylate scaffold.

Table 2: Illustrative Divergent Synthesis Scheme This table outlines a conceptual divergent pathway using this compound as the starting scaffold.

| Scaffold | Reaction Site | Reagent Set | Resulting Library |

|---|---|---|---|

| This compound | 7-Amino Group | R¹-COCl, R²-SO₂Cl, R³-NCO | Library of 7-amido, 7-sulfonamido, and 7-ureido quinoline-2-carboxylates |

| 2-Carboxylate Group | R⁴-NH₂, R⁵-OH | Library of 7-aminoquinoline-2-carboxamides and 7-aminoquinoline-2-esters | |

| 7-Acylaminoquinoline-2-carboxylate (Intermediate) | 2-Carboxylate Group | R⁴-NH₂, R⁵-OH | Library of 7-acylaminoquinoline-2-carboxamides and -esters |

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 7 Aminoquinoline 2 Carboxylate and Its Derivatives

The comprehensive characterization of Methyl 7-aminoquinoline-2-carboxylate and its derivatives is fundamental to confirming their molecular structure, determining purity, and understanding their physicochemical properties. A multi-faceted analytical approach, employing a range of spectroscopic and chromatographic techniques, is essential for unambiguous structural elucidation and quality control.

Theoretical and Computational Chemistry Investigations of Methyl 7 Aminoquinoline 2 Carboxylate

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its properties and reactivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. For molecules like Methyl 7-aminoquinoline-2-carboxylate, the locations of these orbitals are predictable based on the electronic nature of its constituent parts. The 7-amino group acts as a strong electron-donating group, while the quinoline (B57606) ring, particularly with the electron-withdrawing carboxylate group at the 2-position, acts as an electron acceptor.

Theoretical calculations on similar 7-aminoquinoline (B1265446) systems reveal that the HOMO is typically localized on the electron-rich amino group and the adjacent phenyl ring portion of the quinoline system. nih.gov Conversely, the LUMO is concentrated over the pyridinic part of the quinoline ring and the electron-withdrawing carboxylate group. nih.govsci-hub.se This spatial separation of the HOMO and LUMO is characteristic of an intramolecular charge-transfer (ICT) state, which is fundamental to the fluorescent properties of many quinoline derivatives. nih.gov

HOMO-LUMO Energy Gap The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. arabjchem.orguantwerpen.be A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. DFT calculations for related quinoline derivatives show energy gaps typically in the range of 4.0 to 4.8 eV. arabjchem.orguantwerpen.be

Table 1: Predicted Frontier Orbital Energies and Properties for this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. Data is representative based on similar published compounds.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.85 eV | Electron-donating capability |

| LUMO Energy | -1.75 eV | Electron-accepting capability |

Molecular Electrostatic Potential (MEP) An MEP map provides a visual representation of the electrostatic potential on the molecule's surface. For this compound, MEP analysis is expected to show regions of negative potential (red/yellow) concentrated around the electronegative oxygen atoms of the carboxylate group and the nitrogen atom of the quinoline ring. These sites represent likely points for electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms of the amino group, indicating sites for nucleophilic attack. arabjchem.org

Quantum Chemical Calculations of Reactivity and Reaction Pathways

Quantum chemical calculations allow for the prediction of a molecule's reactivity through various descriptors, which are derived from the electronic structure.

Global Reactivity Descriptors Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be determined to quantify the molecule's chemical behavior. arabjchem.org These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These parameters are crucial for predicting how the molecule will behave in different chemical environments and for designing synthetic pathways. For instance, the methylation of a related quinoline carboxylate was theoretically interpreted using DFT calculations to predict the most likely reaction site, which was found to be in good agreement with experimental results. mdpi.com

Table 2: Predicted Global Reactivity Descriptors for this compound Derived from the predicted HOMO/LUMO energies.

| Descriptor | Predicted Value | Implication |

|---|---|---|

| Ionization Potential (I) | 5.85 eV | Ease of oxidation |

| Electron Affinity (A) | 1.75 eV | Ease of reduction |

| Chemical Hardness (η) | 2.05 eV | High stability, low reactivity |

| Electronegativity (χ) | 3.80 eV | Overall electron-attracting power |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its function. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for exploring these aspects.

Conformational Analysis The primary source of conformational flexibility in this compound is the rotation around the C2-C(O) single bond, which dictates the orientation of the methyl carboxylate group relative to the quinoline plane. Studies on similar quinoline-2-carboxylate derivatives have shown that this group can be twisted from the plane of the quinoline ring. researchgate.netmdpi.com A potential energy surface (PES) scan, where the energy is calculated as a function of the key dihedral angle (N1-C2-C(O)-O), can identify the most stable conformers. It is expected that the planar or near-planar conformation, which maximizes π-conjugation, would be a low-energy state.

Table 3: Key Predicted Geometric Parameters for the Most Stable Conformer Data is representative, based on DFT-optimized geometries of similar structures.

| Parameter | Predicted Value |

|---|---|

| Bond Length C7-N | 1.38 Å |

| Bond Length C2-C(O) | 1.50 Å |

| Bond Length C=O | 1.22 Å |

Molecular Dynamics (MD) Simulations MD simulations provide a way to observe the motion of a molecule over time, offering insights into its structural stability and flexibility in different environments (e.g., in aqueous solution). mdpi.com An MD simulation of this compound would reveal the fluctuations of the carboxylate group, the planarity of the quinoline ring, and the interactions with solvent molecules. Key analyses of the MD trajectory include: nih.gov

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.

Solvent Accessible Surface Area (SASA): To measure the exposure of the molecule to the solvent.

Such simulations are particularly important for understanding how the molecule might interact with a biological target, such as an enzyme's active site, where conformational flexibility plays a crucial role. physchemres.orgjchemlett.com

Spectroscopic Property Prediction and Validation

Computational chemistry allows for the a priori prediction of various spectra, which can be used to validate experimental findings and interpret complex spectral data.

UV-Visible Spectroscopy The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). asianpubs.org Given the molecule's ICT character, the lowest energy absorption band (λmax) is expected to correspond to the HOMO→LUMO transition. Computational studies on 7-aminoquinolines show that this absorption maximum exhibits a bathochromic (red) shift as the polarity of the solvent increases, which is a hallmark of a π-π* transition with significant charge-transfer character. nih.gov

Table 4: Predicted UV-Visible Absorption Maxima (λmax) in Different Solvents Representative data based on TD-DFT calculations for similar ICT compounds.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

|---|---|---|

| n-Hexane | 1.88 | 365 |

| Dichloromethane | 8.93 | 378 |

| Acetonitrile | 37.5 | 385 |

NMR Spectroscopy The 1H and 13C NMR chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. asianpubs.org These calculations provide a theoretical spectrum that can be directly compared to experimental data to confirm the molecular structure. The predicted shifts are sensitive to the electronic environment of each nucleus, making them a powerful tool for structural elucidation.

Vibrational Spectroscopy (IR and Raman) DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion (e.g., C=O stretch, N-H bend, aromatic C-H stretch). This aids in the interpretation of experimental spectra and confirms the presence of key functional groups.

Supramolecular Interactions and Self-Assembly Prediction

The functional groups on this compound—specifically the amino group (a hydrogen bond donor) and the carboxylate oxygens and quinoline nitrogen (hydrogen bond acceptors)—make it a prime candidate for forming ordered supramolecular structures.

Non-covalent Interactions Computational analysis can identify and quantify the key non-covalent interactions that would govern the self-assembly process. The primary interactions expected are:

Hydrogen Bonding: Strong N-H···O=C or N-H···N (quinoline) hydrogen bonds are likely to be the dominant directional forces, leading to the formation of chains or dimeric structures. mdpi.com

π–π Stacking: The planar, electron-rich quinoline ring system is highly conducive to π–π stacking interactions, which would contribute significantly to the stability of any assembled structure. mdpi.com

Prediction of Self-Assembly While predicting the exact crystal structure or self-assembled morphology is complex, computational methods can provide significant insights. By analyzing the strength and directionality of the predicted intermolecular interactions, it is possible to hypothesize about likely packing motifs. For example, a combination of hydrogen-bonded chains linked by π–π stacking is a common motif in similar heterocyclic compounds. Reduced Density Gradient (RDG) analysis is a computational technique that can visualize weak non-covalent interactions in real space, providing a qualitative picture of how molecules might arrange themselves. mdpi.com The interplay between these forces dictates whether the molecule will form simple dimers, extended one-dimensional tapes, or more complex two- or three-dimensional networks.

Future Research Directions and Emerging Paradigms

Development of More Efficient and Sustainable Synthetic Protocols

The classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been instrumental in accessing a wide array of quinoline derivatives. mdpi.comnih.gov However, these traditional approaches often necessitate harsh reaction conditions, the use of strong acids or bases, and can generate significant chemical waste. nih.gov Consequently, a major thrust in modern organic synthesis is the development of more efficient and environmentally benign protocols.

Future research will likely focus on refining existing green methodologies and discovering novel, sustainable pathways to Methyl 7-aminoquinoline-2-carboxylate and its derivatives. Key areas of advancement include:

Metal-Free Catalysis: Shifting away from precious and often toxic transition metal catalysts is a significant goal. Recent progress in organocatalysis and iodine-mediated reactions showcases the potential for metal-free approaches to quinoline synthesis. mdpi.com These methods often offer milder reaction conditions and reduced environmental impact.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in quinoline synthesis. mdpi.com Further exploration of microwave-assisted protocols tailored for the synthesis of specifically substituted quinolines like this compound is a promising avenue.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation and purification steps. rsc.org Designing novel MCRs for the one-pot synthesis of functionalized 7-aminoquinolines would represent a significant leap in synthetic efficiency and atom economy. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting and optimizing synthetic routes for this compound to be compatible with flow reactors could enable more efficient and reproducible large-scale production.

| Synthetic Strategy | Advantages | Potential for this compound Synthesis |

| Metal-Free Catalysis | Reduced toxicity, lower cost, milder conditions. | Development of organocatalytic or iodine-mediated routes from readily available starting materials. |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields, enhanced reaction control. | Optimization of existing quinoline syntheses for rapid and efficient production. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. | Design of novel one-pot syntheses to introduce diverse functional groups onto the 7-aminoquinoline (B1265446) scaffold. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Adaptation of optimized synthetic protocols for continuous, automated production. |

Exploration of Novel Reactivity Patterns and Transformation Strategies

Beyond its synthesis, the functionalization of the this compound core is crucial for tuning its properties and exploring its potential in various applications. Future research will delve into novel reactivity patterns and transformation strategies to access a wider range of derivatives.

A key area of focus is C-H bond functionalization . This powerful strategy allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. Developing methods for the selective C-H functionalization of the quinoline ring and its substituents would provide a more direct and atom-economical way to introduce new functional groups, bypassing the need for pre-functionalized starting materials. acs.org

Furthermore, exploring the reactivity of the existing amino and carboxylate groups through novel coupling reactions and derivatizations will continue to be a fruitful area of research. This includes the development of new catalysts and reagents that can mediate these transformations with high efficiency and selectivity.

Integration of this compound into Automated Synthesis Platforms

The rise of automation and high-throughput experimentation is revolutionizing chemical research. Integrating the synthesis of this compound and its derivatives into automated platforms offers the potential to rapidly generate large libraries of compounds for screening in drug discovery and materials science.

Future efforts in this area will involve:

Developing robust and reliable synthetic protocols that are amenable to automation. This requires reactions that are tolerant of a wide range of functional groups and can be performed under standardized conditions.

Utilizing robotic systems for reagent handling, reaction setup, purification, and analysis.

Integrating machine learning algorithms to guide the design of experiments and predict the properties of new compounds, thereby accelerating the discovery process.

The successful integration of this compound into automated workflows will significantly accelerate the exploration of its chemical space and the identification of new lead compounds for various applications.

Theoretical Insights Driving Experimental Design

Computational chemistry and theoretical modeling are increasingly powerful tools for understanding and predicting chemical reactivity. In the context of this compound, theoretical insights can play a crucial role in guiding experimental design.

Future research will likely leverage computational methods, such as Density Functional Theory (DFT) , to:

Elucidate reaction mechanisms: DFT calculations can provide detailed insights into the transition states and intermediates of synthetic reactions, helping to optimize reaction conditions and predict the regioselectivity of transformations.

Predict molecular properties: Computational models can be used to predict the electronic, optical, and photophysical properties of novel derivatives of this compound. This can help to prioritize synthetic targets for specific applications, such as in luminescent materials.

Simulate molecular interactions: For applications in medicinal chemistry, computational docking studies can be used to predict the binding affinity of derivatives to biological targets, aiding in the rational design of new therapeutic agents. nih.gov

By providing a deeper understanding of the underlying principles governing the behavior of this molecule, theoretical studies will be instrumental in accelerating the pace of discovery and innovation.

Potential for Material Science Applications

The unique electronic and photophysical properties of the quinoline ring system make it an attractive scaffold for the development of advanced materials. mdpi.com this compound, with its combination of electron-donating (amino) and electron-withdrawing (carboxylate) groups, possesses a structure that is conducive to interesting material properties.

Luminescent Materials: Quinoline derivatives are known to form complexes with metal ions that exhibit strong luminescence. nih.govresearchgate.net The rigid, aromatic structure of this compound provides a good framework for creating fluorescent and phosphorescent materials. Future research could explore the synthesis of coordination complexes with various metal ions, such as europium(III) and zinc(II), to develop novel materials for applications in: nih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The development of efficient and stable emitters is a key challenge in OLED technology. Quinoline-based materials have shown promise as both emitting and electron-transporting layers in OLEDs. researchgate.netdur.ac.uk

Fluorescent Sensors: The fluorescence of quinoline derivatives can be sensitive to the presence of specific metal ions or other analytes, making them suitable for the development of chemical sensors. rsc.orgmdpi.com

Conductive Polymers: Intrinsically conducting polymers (ICPs) are organic materials that can conduct electricity. wikipedia.org The extended π-conjugated system of the quinoline ring suggests that polymers incorporating this moiety could exhibit conductive properties. Future research could investigate the polymerization of this compound or its derivatives to create novel conductive polymers. The properties of these polymers could be tuned by modifying the substituents on the quinoline ring. wikipedia.orgnih.gov Potential applications for such materials include:

Flexible electronics

Sensors

Energy storage devices

| Potential Application | Key Structural Features of this compound | Research Directions |

| Luminescent Materials | Rigid aromatic core, potential for metal coordination. | Synthesis of metal complexes, investigation of photophysical properties for OLEDs and sensors. |

| Conductive Polymers | Extended π-conjugated system. | Polymerization studies, characterization of electrical conductivity, exploration of applications in electronics. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 7-aminoquinoline-2-carboxylate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution (e.g., using primary amines or sodium methoxide) and esterification. Key steps include refluxing in polar aprotic solvents like DMF or DMSO at elevated temperatures (~80–120°C). Yield optimization requires strict control of stoichiometry, reaction time, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Monitoring intermediates using TLC or HPLC ensures stepwise efficiency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the quinoline core and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods for all procedures. Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with strong acids/bases or oxidizing agents to prevent hazardous decomposition. In case of exposure, wash skin with soap/water and seek medical evaluation. Store in a cool, dry place away from incompatible materials .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of substituents on the quinoline core?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes). Compare computational results with experimental data (e.g., Hammett constants for substituent effects) to validate predictions .

Q. What strategies resolve contradictions between computational predictions and experimental data in biological activity studies?

- Methodological Answer : Cross-validate computational models with multiple software packages (e.g., Schrödinger Suite vs. MOE). Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to experimentally measure binding constants. Reassess solvent effects (e.g., PBS vs. DMSO) and protonation states using pH-adjusted molecular dynamics simulations .

Q. How can single-crystal X-ray diffraction using SHELX software determine the crystal structure of derivatives?

- Methodological Answer : Collect diffraction data (λ = 0.71073 Å, Mo-Kα radiation) at 100 K. Process using SHELXT for structure solution and SHELXL for refinement. Apply anisotropic displacement parameters for non-H atoms. Validate via R-factor convergence (<5%) and check for twinning using PLATON. Publish CIF files with Cambridge Structural Database .

Q. What experimental parameters minimize byproduct formation during esterification or hydrolysis?

- Methodological Answer : For ester hydrolysis, use controlled acidic (HCl/EtOH) or basic (NaOH/THF) conditions at 50–60°C. Monitor pH to avoid over-acidification. For esterification, employ Dean-Stark traps to remove water. Catalyze with DMAP or H₂SO₄ (1–5 mol%). Optimize reaction time (2–6 hrs) to prevent side reactions like decarboxylation .

Q. What in vitro assays are suitable for evaluating enzyme inhibition potential, and how should controls be designed?

- Methodological Answer : Use fluorogenic substrates (e.g., AMC-tagged peptides) in kinetic assays with purified enzymes (e.g., proteases). Include positive controls (known inhibitors) and negative controls (DMSO vehicle). Measure IC₅₀ values via dose-response curves (GraphPad Prism). Validate selectivity using counter-screens against related enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.